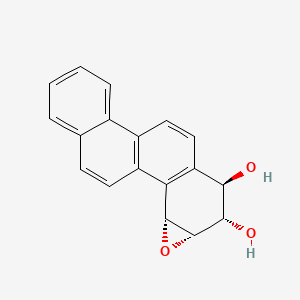
Chrysenediol, 3,4-epoxy-1,2,3,4-tetrahydro-, (+)-(E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/GC2060000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers and employers recognize and control chemical hazards in the workplace .
Preparation Methods
The preparation methods for NIOSH/GC2060000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to this compound . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s purity and safety for use in various applications.
Chemical Reactions Analysis
NIOSH/GC2060000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. The NIOSH Pocket Guide to Chemical Hazards provides key data on the chemical properties and reactivity of this compound .
Scientific Research Applications
NIOSH/GC2060000 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various analytical methods to detect and quantify contaminants in workplace environments . In biology and medicine, it may be used in studies related to occupational health and safety, particularly in understanding the effects of chemical exposure on human health . In industry, it is used to monitor and control chemical hazards, ensuring a safe working environment for employees .
Mechanism of Action
The mechanism of action of NIOSH/GC2060000 involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific chemical properties and reactivity of the compound .
Comparison with Similar Compounds
NIOSH/GC2060000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. Similar compounds include various volatile organic compounds (VOCs) and other industrial chemicals that pose similar hazards in the workplace . The uniqueness of NIOSH/GC2060000 lies in its specific chemical properties and reactivity, which may differ from other compounds in terms of toxicity, exposure limits, and safety measures required.
Conclusion
NIOSH/GC2060000 is a significant compound in the field of occupational health and safety. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring a safe and healthy working environment. Understanding the properties and hazards of this compound is crucial for protecting workers and preventing occupational illnesses and injuries.
Properties
CAS No. |
64938-66-5 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
InChI Key |
KPTYXJLOWLVCMU-XDNAFOTISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















